molecular formula C10H10ClF B3315818 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene CAS No. 951895-41-3

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene

Cat. No.: B3315818
CAS No.: 951895-41-3
M. Wt: 184.64 g/mol
InChI Key: DQZTWGRCHNEKFC-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene is an organic compound that features a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and allyl chloride.

    Halogenation: The first step involves the chlorination of 3-fluoro-4-methylbenzene to introduce the chloro group at the desired position.

    Allylation: The chlorinated intermediate is then subjected to an allylation reaction with allyl chloride under suitable conditions, such as the presence of a base like potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The propene chain provides a site for further chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a propene chain.

    2-Chloro-4-fluoro-1-methylbenzene: Similar aromatic structure but lacks the propene chain.

Uniqueness

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene is unique due to the combination of its functional groups and the propene chain, which provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

4-(2-chloroprop-2-enyl)-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZTWGRCHNEKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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